3-amino-1-(2-methylpropyl)urea

描述

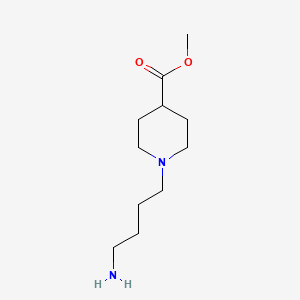

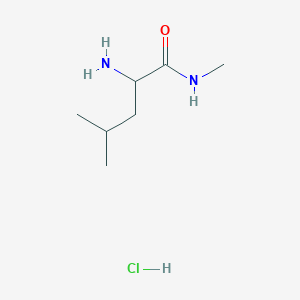

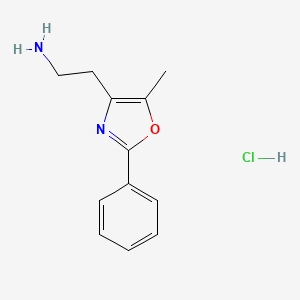

“3-amino-1-(2-methylpropyl)urea” is a chemical compound with the molecular formula C5H13N3O . It has a molecular weight of 131.18 .

Molecular Structure Analysis

The molecular structure of “3-amino-1-(2-methylpropyl)urea” consists of a urea group (-NH-CO-NH-) and a 2-methylpropyl group attached to one of the nitrogen atoms of the urea group .

Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “3-amino-1-(2-methylpropyl)urea” are not documented, amino acids, which are structurally similar, are known to be colorless, crystalline substances. They have high melting points and are soluble in water .

科学研究应用

Pharmaceutical Development

3-amino-1-(2-methylpropyl)urea has shown potential in pharmaceutical research, particularly in the development of antimicrobial agents. Urea derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacterial and fungal strains. This makes them promising candidates for new antibiotics and antifungal medications .

Catalysis

This compound can be used as a catalyst in organic synthesis. Its amine group can facilitate various chemical reactions, including the formation of carbon-nitrogen bonds. This property is valuable in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Metal-Organic Frameworks (MOFs)

3-amino-1-(2-methylpropyl)urea can be functionalized to create amine-functionalized metal-organic frameworks (MOFs). These MOFs are highly effective in gas adsorption and separation processes, particularly for carbon dioxide (CO₂) capture. The amine groups interact strongly with CO₂, making these MOFs useful in environmental applications aimed at reducing greenhouse gas emissions .

Polymer Chemistry

In polymer chemistry, 3-amino-1-(2-methylpropyl)urea can be used as a monomer or a cross-linking agent. Its unique structure allows it to form stable polymers with desirable mechanical and thermal properties. These polymers can be used in various applications, including coatings, adhesives, and high-performance materials .

Biological Studies

The compound’s structure makes it a useful tool in biological studies, particularly in the investigation of enzyme-substrate interactions. Its ability to mimic natural substrates allows researchers to study enzyme mechanisms and develop enzyme inhibitors, which can lead to the discovery of new drugs and therapeutic agents .

Agricultural Chemistry

3-amino-1-(2-methylpropyl)urea can be used in the development of agrochemicals, such as herbicides and pesticides. Its ability to interfere with specific biochemical pathways in plants and pests makes it a valuable component in formulations designed to protect crops and improve agricultural productivity .

安全和危害

未来方向

Research into urea derivatives, such as “3-amino-1-(2-methylpropyl)urea”, is ongoing. For example, urea-based anticancer agents are being explored, highlighting the potential of urea derivatives in medicinal chemistry . Another study discusses the potential of urea as a reagent to graft ureido groups onto amines at relatively low temperatures .

作用机制

Target of Action

The primary target of 3-amino-1-(2-methylpropyl)urea is the urease enzyme , specifically the metallochaperone UreG . Urease plays a crucial role in microbial infection, and its inhibition can lead to attenuated virulence of the pathogen .

Mode of Action

3-amino-1-(2-methylpropyl)urea interacts with its target by inhibiting the urease maturation process . This process involves the functional perturbation of UreG, which disrupts the insertion of nickel into the apo-urease . This unusual mode of action results in the inhibition of urease activity .

Biochemical Pathways

The compound affects the urea cycle , a series of biochemical reactions that convert highly toxic ammonia to urea for excretion . This cycle occurs in ureotelic organisms, primarily in the liver and to a lesser extent in the kidneys .

Pharmacokinetics

Similar compounds like urea are known to be used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . More research is needed to understand the ADME properties of 3-amino-1-(2-methylpropyl)urea.

Result of Action

The result of the compound’s action is the inhibition of urease activity , which leads to the attenuation of the virulence of the pathogen . This could potentially be used in the development of antimicrobials .

属性

IUPAC Name |

1-amino-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBSWVUVFXMIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878761 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methylpropyl)urea | |

CAS RN |

79353-74-5 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2-methylpropyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)

![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)